molecular formula C18H20N2O3 B11175333 N-[4-(benzyloxy)phenyl]morpholine-4-carboxamide

N-[4-(benzyloxy)phenyl]morpholine-4-carboxamide

Cat. No.: B11175333
M. Wt: 312.4 g/mol
InChI Key: PKVYYSCXPFRQGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(benzyloxy)phenyl]morpholine-4-carboxamide is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a morpholine ring through a carboxamide linkage. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(benzyloxy)phenyl]morpholine-4-carboxamide typically involves the reaction of 4-(benzyloxy)aniline with morpholine-4-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(benzyloxy)phenyl]morpholine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[4-(benzyloxy)phenyl]morpholine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(benzyloxy)phenyl]morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(benzyloxy)phenyl]morpholine-4-carboxamide is unique due to the presence of both the benzyloxy and morpholine groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

N-(4-phenylmethoxyphenyl)morpholine-4-carboxamide

InChI

InChI=1S/C18H20N2O3/c21-18(20-10-12-22-13-11-20)19-16-6-8-17(9-7-16)23-14-15-4-2-1-3-5-15/h1-9H,10-14H2,(H,19,21)

InChI Key

PKVYYSCXPFRQGW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.